molecular formula C17H18N2O2 B4595391 2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide

2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide

Cat. No.: B4595391
M. Wt: 282.34 g/mol
InChI Key: FQBYYTDOTBONBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-{2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide is a useful research compound. Its molecular formula is C17H18N2O2 and its molecular weight is 282.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.136827821 g/mol and the complexity rating of the compound is 370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Development and Metabolic Studies

  • Novel Compounds for Insomnia Treatment : The study of the orexin 1 and 2 receptor antagonist, SB-649868, provides insights into its metabolism and disposition in humans. This compound is under development for treating insomnia, highlighting the research into novel therapeutic agents targeting specific receptors in the brain (Renzulli et al., 2011).

  • Antiviral Agents : Enviroxime, a compound with antiviral activity against rhinoviruses, showcases the exploration of new treatments for viral infections. Its efficacy in reducing symptoms of rhinovirus infection points to the potential for developing targeted antiviral medications (Phillpotts et al., 1981).

Toxicological Evaluations

  • Toxicity Studies : Research on novel psychoactive substances, such as 5-MAPB and 5-EAPB, emphasizes the importance of toxicological evaluations in understanding the adverse effects of recreational drug use. These studies contribute to the safety assessments and regulatory decisions regarding new substances (Hofer et al., 2017).

Diagnostic and Therapeutic Radiotracers

  • PET Imaging Agents : The development of PET imaging agents, such as [11C]HMS011 for AMPA receptors, illustrates the application of chemical compounds in diagnosing and monitoring neurological diseases. This research aids in the understanding of receptor distribution and function in the human brain, potentially guiding therapeutic interventions (Takahata et al., 2017).

Properties

IUPAC Name

2-methyl-N-[2-(3-methylanilino)-2-oxoethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-6-5-8-14(10-12)19-16(20)11-18-17(21)15-9-4-3-7-13(15)2/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBYYTDOTBONBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CNC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.